N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a carboxamide group, a thiophene ring with cyano and methyl groups, and a methylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the cyano and methyl groups are introduced through electrophilic substitution reactions.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate amine and carbonyl compounds.
Coupling Reaction: The thiophene and piperidine rings are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure optimal reaction rates.
Use of Catalysts: Employing catalysts to enhance reaction efficiency.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide: shares similarities with other piperidine and thiophene derivatives.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
Unique Substituents: The combination of cyano, methyl, and methylsulfonyl groups on the thiophene and piperidine rings makes this compound unique.
Potential Biological Activity: Its specific structure may confer unique biological properties not seen in other similar compounds.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-9-10(2)21-14(12(9)8-15)16-13(18)11-4-6-17(7-5-11)22(3,19)20/h11H,4-7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBSZECUVHZCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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